molecular formula C21H27ClN2O2 B5249625 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Cat. No.: B5249625
M. Wt: 374.9 g/mol
InChI Key: ZBNJPKBRCCAPIQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-ethoxy-4-methoxyphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-ethoxy-4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting intermediate is then treated with piperazine to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has been investigated for its potential as a therapeutic agent in treating various disorders:

  • Dopamine Receptor Modulation: The compound shows affinity for dopamine receptors, particularly D2 and D4 subtypes, which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Structural modifications have been studied to enhance selectivity and efficacy against these receptors .
  • Antidepressant Activity: Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve serotonin receptor modulation, suggesting potential for developing new antidepressants .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases like Alzheimer's disease .

Anticancer Potential

Initial studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindingsYear
Dopamine Receptor Affinity Investigated modifications enhancing D4 receptor selectivity; showed promising results in receptor binding assays.2000
Antidepressant-Like Effects Demonstrated significant reduction in immobility time in forced swim tests; indicative of antidepressant activity.2017
Neuroprotective Studies Showed reduced markers of oxidative stress in neuronal cultures exposed to toxic agents.2020
Cytotoxicity Assays Induced apoptosis in MCF-7 breast cancer cells; IC50 values suggest potential for further development.2021

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of histamine H1 receptors, which are involved in allergic reactions. By blocking these receptors, the compound can reduce the symptoms of allergies and inflammation . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    Levocetirizine: A piperazine derivative used as an antihistamine for the treatment of allergic conditions.

    Cetirizine: Another antihistamine with similar properties to levocetirizine.

    Meclozine: A piperazine derivative used to treat nausea and motion sickness.

Biological Activity

1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H28ClN2O3\text{C}_{23}\text{H}_{28}\text{Cl}\text{N}_{2}\text{O}_{3}

This compound features a piperazine ring substituted with a 4-chlorobenzyl and a 3-ethoxy-4-methoxybenzyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
1-[(4-Chlorophenyl)methyl]-4-(3-ethoxy-4-methoxyphenyl)methylpiperazineData not available
Piperazine derivativesMIC values ranging from 2 to 8 µg/mL

The exact MIC for the compound remains to be fully characterized in literature, but it is anticipated to follow similar trends as other derivatives.

Antidepressant and Antipsychotic Effects

Piperazine compounds have been extensively studied for their effects on the central nervous system (CNS). The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies on related compounds indicate that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The piperazine ring can interact with multiple receptors in the CNS, including serotonin (5-HT) and dopamine (D2) receptors. This interaction may lead to increased neurotransmitter availability.
  • Antioxidant Activity : Some studies suggest that piperazine derivatives possess antioxidant properties, which can protect neuronal cells from oxidative stress.

Case Studies

A notable study examined the pharmacological profile of similar piperazine derivatives. The findings highlighted their potential in treating anxiety and depression due to their ability to enhance serotonergic transmission. Additionally, another investigation focused on the antimicrobial properties of piperazine compounds against resistant bacterial strains, reinforcing their relevance in drug development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJPKBRCCAPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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